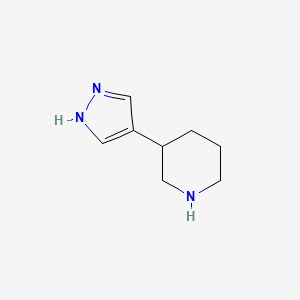

3-(1H-pyrazol-4-yl)piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1H-pyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQLJAMVAKAJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308047 | |

| Record name | 3-(1H-Pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-46-6 | |

| Record name | 3-(1H-Pyrazol-4-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h Pyrazol 4 Yl Piperidine and Its Chemical Analogues

Key Synthetic Strategies for Pyrazole (B372694) Ring Construction at the C-4 Position

The construction of the pyrazole ring is a fundamental step in the synthesis of 3-(1H-pyrazol-4-yl)piperidine. The substitution pattern on the pyrazole ring is crucial for its chemical properties and biological activity. Due to the electronic nature of the pyrazole ring, the C-4 position is particularly susceptible to electrophilic substitution. chemicalbook.comresearchgate.net

Classical methods for pyrazole synthesis often involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. wikipedia.orgmdpi.com For instance, the reaction of a substituted 1,3-diketone with hydrazine hydrate (B1144303) yields a 3,5-disubstituted pyrazole. To achieve substitution at the C-4 position, subsequent functionalization is typically required.

A common strategy for introducing substituents at the C-4 position of a pre-formed pyrazole ring is through electrophilic halogenation. mdpi.com For example, 4-halopyrazoles can be synthesized in excellent yields by reacting pyrazoles with N-halosuccinimides (NXS) under mild conditions. researchgate.net Another effective method involves iodination using iodine and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide in water, which presents a greener alternative. researchgate.netbeilstein-journals.org These 4-halopyrazoles serve as versatile intermediates for further diversification via cross-coupling reactions.

The Vilsmeier-Haack reaction is another powerful tool for the formylation of pyrazoles at the C-4 position, producing pyrazole-4-carbaldehydes which can be further elaborated. nih.gov Additionally, direct C-H functionalization and tandem reactions are emerging as efficient methods for constructing functionalized pyrazoles. For example, a tandem C(sp²)-H sulfonylation and pyrazole annulation process has been developed using N,N-dimethyl enaminones and sulfonyl hydrazines. mdpi.com

| Method | Reagents | Product | Key Features |

| Cyclocondensation | 1,3-Diketone, Hydrazine | 3,5-Disubstituted Pyrazole | Foundation for further functionalization. wikipedia.orgmdpi.com |

| Electrophilic Halogenation | Pyrazole, N-Iodosuccinimide (NIS) or I₂/HIO₃ | 4-Iodopyrazole (B32481) | Provides a handle for cross-coupling. researchgate.netbeilstein-journals.org |

| Vilsmeier-Haack Reaction | Pyrazole, POCl₃, DMF | Pyrazole-4-carbaldehyde | Introduces a formyl group for further modification. nih.gov |

| Tandem C-H Functionalization | Enaminone, Sulfonyl Hydrazine, I₂/TBHP | 4-Sulfonyl Pyrazole | Metal-free, efficient construction. mdpi.com |

Approaches for Piperidine (B6355638) Ring Assembly and Functionalization at the C-3 Position

The synthesis of the piperidine ring and its subsequent functionalization at the C-3 position are critical for creating the desired 3-(pyrazol-4-yl)piperidine structure. Traditional methods for piperidine synthesis include the hydrogenation of pyridine (B92270) precursors. mdpi.com This can be achieved using various catalysts such as rhodium and palladium, with the choice of catalyst and conditions influencing the reaction's success with different substrates. mdpi.com

Direct C-H functionalization at the C-3 position of a piperidine ring is challenging due to the deactivating effect of the nitrogen atom. nih.gov Therefore, indirect methods are often employed. One such strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine (B1245486), followed by the reductive ring-opening of the resulting cyclopropane (B1198618) intermediate. This approach allows for the regio- and stereoselective introduction of substituents at the C-3 position. nih.gov

Another sophisticated method for accessing enantioenriched 3-substituted piperidines is through a rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This process involves the carbometalation of a dihydropyridine (B1217469) intermediate with an aryl or heteroaryl boronic acid, providing a versatile route to a wide array of 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org

Intramolecular cyclization reactions are also a cornerstone of piperidine synthesis. These can include aza-Prins cyclization, radical cyclization, and various metal-catalyzed processes involving alkene or alkyne functionalities within the acyclic precursor. mdpi.com

| Method | Starting Material | Key Reagents/Catalyst | Product | Key Features |

| Pyridine Hydrogenation | Substituted Pyridine | Rh or Pd catalyst, H₂ | Substituted Piperidine | A common and direct route. mdpi.com |

| Cyclopropanation/Ring-Opening | N-Boc-tetrahydropyridine | Rhodium catalyst, Diazo compound | 3-Substituted Piperidine | Indirect, stereoselective C-3 functionalization. nih.gov |

| Asymmetric Reductive Heck | Dihydropyridine, Boronic Acid | Rh catalyst, Chiral ligand | Enantioenriched 3-Substituted Tetrahydropyridine | High enantioselectivity and broad scope. acs.org |

| Intramolecular Cyclization | Acyclic Amine with Unsaturated Moiety | Various catalysts/reagents | Substituted Piperidine | Diverse strategies for ring formation. mdpi.com |

Stereoselective Synthetic Pathways for Chiral this compound Derivatives

The development of stereoselective methods to access chiral this compound derivatives is of paramount importance for pharmaceutical applications. Asymmetric synthesis can be approached by controlling the stereochemistry of either the pyrazole or the piperidine moiety, or both.

For the piperidine ring, several strategies have been developed. A notable approach is the Rh(I)-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor, which can establish the desired stereocenter at the C-3 position. nih.gov Biocatalytic and classical resolution techniques can also be employed to separate enantiomers of racemic intermediates. nih.gov

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. For instance, (R)- and (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can yield a chiral amine which can then be incorporated into the piperidine ring or used to construct a pyrazole derivative with a chiral center. nih.gov

As mentioned previously, the rhodium-catalyzed asymmetric reductive Heck reaction provides a powerful route to enantioenriched 3-substituted piperidines from achiral pyridines and boronic acids. acs.org This method has been successfully applied to the synthesis of precursors for clinically relevant molecules, demonstrating its utility in accessing chiral piperidine cores that can be coupled with a pyrazole moiety. acs.org

| Strategy | Key Step | Chiral Source | Outcome |

| Asymmetric Hydrogenation | Rh(I)-catalyzed hydrogenation of a tetrahydropyridine | Chiral phosphine (B1218219) ligand | Enantioenriched piperidine precursor. nih.gov |

| Chiral Auxiliary | Stereoselective addition to a chiral sulfinyl imine | (R)- or (S)-tert-butanesulfinamide | Chiral amine intermediate. nih.gov |

| Asymmetric Cross-Coupling | Rh-catalyzed asymmetric reductive Heck reaction | Chiral ligand | Enantioenriched 3-aryl/heteroaryl-tetrahydropyridine. acs.org |

| Resolution | Biocatalytic or classical resolution of racemic intermediates | Enzymes or chiral resolving agents | Separation of enantiomers. nih.gov |

Advanced Coupling Reactions and Diversification Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and diversification of this compound and its analogues. These reactions typically involve the coupling of a 4-halopyrazole with a suitable organometallic reagent to form a C-C bond at the C-4 position.

The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, is a widely used method for this purpose. mdpi.comresearchgate.net For example, a 4-iodopyrazole can be coupled with a piperidine-containing boronic ester to construct the target scaffold. The Negishi cross-coupling, employing organozinc reagents, has also been shown to be an effective method for C-C bond formation at the C-4 position of the pyrazole ring, particularly for the synthesis of bi(hetero)aryls. beilstein-journals.org

These coupling reactions are not only crucial for the final assembly of the this compound core but also for the subsequent diversification of the molecule. By varying the coupling partners, a wide range of substituents can be introduced at either the pyrazole or the piperidine ring, allowing for the generation of extensive chemical libraries for structure-activity relationship studies.

Furthermore, copper-catalyzed amination reactions have been utilized to functionalize 4-halopyrazoles with various amines, demonstrating the versatility of these intermediates in forming C-N bonds as well. nih.gov

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | 4-Iodo- or 4-Bromo-pyrazole | Boronic acid or ester | Palladium catalyst | C-C |

| Negishi Coupling | 4-Iodopyrazole | Organozinc halide | Palladium catalyst | C-C |

| Copper-Catalyzed Amination | 4-Iodopyrazole | Amine | Copper(I) catalyst | C-N |

Pharmacological Profile and Biological Activities of 3 1h Pyrazol 4 Yl Piperidine Derivatives

Modulatory Effects on Neurotransmitter Systems and Receptors

Derivatives of 3-(1H-pyrazol-4-yl)piperidine have shown significant potential in modulating neurotransmitter systems, which is crucial for treating a range of central nervous system (CNS) disorders.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition and Central Nervous System Relevance

The Glycine Transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft. srce.hr By controlling glycine levels, GlyT1 influences the function of N-methyl-D-aspartate (NMDA) receptors, which are vital for learning, memory, and synaptic plasticity. nih.govfrontiersin.org Inhibition of GlyT1 is a promising therapeutic strategy because it increases synaptic glycine, thereby enhancing NMDA receptor activity. nih.govresearchgate.net This mechanism is particularly relevant to conditions where NMDA receptor hypofunction is implicated. nih.gov

Researchers have identified derivatives of this compound as potent GlyT1 inhibitors. A notable example is 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which demonstrated powerful GlyT1 inhibitory activity. nih.gov This compound was developed through a process of optimizing a known GlyT1 inhibitor scaffold by introducing heteroaromatic rings, including the pyrazole (B372694) moiety, to boost its efficacy. nih.gov

Table 1: GlyT1 Inhibitory Activity of a this compound Derivative

| Compound | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | GlyT1 | 1.8 nM |

Data sourced from scientific research on potent GlyT1 inhibitors. nih.gov

Implications in Neurodegenerative and Psychiatric Disorders

The modulation of GlyT1 and M4 receptors by this compound derivatives has direct implications for treating complex neurological and psychiatric conditions.

Schizophrenia: The NMDA receptor hypofunction hypothesis is a leading theory for the cognitive and negative symptoms of schizophrenia. nih.govnih.gov By inhibiting GlyT1, derivatives like the one mentioned previously can elevate glycine levels, enhance NMDA receptor function, and potentially alleviate these difficult-to-treat symptoms. srce.hrfrontiersin.orgpatsnap.com In fact, the potent GlyT1 inhibitor 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide showed significant positive effects in rodent models of schizophrenia. nih.gov Similarly, M4 PAMs are being investigated for schizophrenia because M4 receptor activation can modulate dopamine (B1211576) pathways implicated in psychosis. nih.govbohrium.com

Alzheimer's Disease: Cognitive decline in Alzheimer's disease is linked to cholinergic system dysfunction. nih.gov M4 PAMs are considered a potential therapeutic avenue as they can enhance cholinergic signaling in a controlled manner, which may help improve cognitive function and manage behavioral symptoms associated with the disease. bioworld.comnih.govbohrium.com

Enzymatic Inhibition and Kinase Modulation

The this compound scaffold is also integral to the design of potent enzyme and kinase inhibitors, particularly in the context of cancer therapy. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry for its role in developing kinase inhibitors. nih.govnih.gov

Non-Specific Serine/Threonine Protein Kinase Inhibition

The pyrazole core is a common feature in molecules designed to inhibit various protein kinases, including serine/threonine kinases which are crucial regulators of the cell cycle. nih.govnih.gov Dysregulation of these kinases is a hallmark of many diseases, including cancer. nih.gov Pyrazole-based compounds have been successfully developed to target a range of these kinases, demonstrating the versatility of this chemical motif. nih.gov

FLT3 and VEGFR2 Kinase Inhibition in Antineoplastic Contexts

More specifically, derivatives of this compound have been developed as targeted inhibitors of key kinases in cancer.

FLT3 Inhibition: The FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), where mutations in this kinase are common and associated with a poor prognosis. nih.govmdpi.com Researchers have designed potent FLT3 inhibitors incorporating the pyrazole and piperidine (B6355638) structures. For example, one study reported a derivative that showed strong inhibitory activity against FLT3 and its common mutants, and it potently halted the proliferation of AML cells. nih.govnih.gov

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org Inhibiting VEGFR2 is a major strategy in cancer therapy. nih.gov Pyrazole-based compounds have been synthesized and shown to be effective VEGFR2 inhibitors. nih.govnih.gov One such derivative exhibited potent dual inhibition of VEGFR2 and CDK-2, another key cell cycle kinase, highlighting a multi-targeted approach to cancer treatment. nih.govnih.gov

Table 2: Kinase Inhibitory Activity of Pyrazole-Containing Derivatives

| Compound Class | Target Kinase | Representative IC50 | Therapeutic Context |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide derivative | FLT3 | 0.089 nM | Acute Myeloid Leukemia nih.gov |

| Pyrazole derivative (Compound 6b) | VEGFR2 | 0.2 µM | Liver Cancer nih.govnih.gov |

Data sourced from studies on pyrazole derivatives as kinase inhibitors. nih.govnih.govnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE levels in the brain, which can influence emotional behavior. nih.gov

A high-throughput screening campaign led to the discovery of LEI-401, a potent inhibitor of NAPE-PLD. nih.gov LEI-401 features a piperidine scaffold and has demonstrated the ability to reduce NAE levels in both neuroblastoma cells and the brains of mice. The activity of LEI-401 was confirmed to be on-target, as it did not affect NAE levels in NAPE-PLD knockout mice. nih.gov Further studies utilized a photoaffinity labeling approach to investigate target engagement. A photoactivatable alkyne probe was synthesized based on the structure-activity relationships of LEI-401, where the 3-phenyl-piperidine moiety was replaced with a trifluoromethyl-diazirine-benzyl-piperazine as the photoreactive group. nih.gov

The inhibitory activity of LEI-401 on both human and mouse NAPE-PLD is detailed in the table below.

Table 1: Inhibitory Activity of LEI-401 against NAPE-PLD

| Compound | Target Enzyme | Kᵢ (μM) |

|---|---|---|

| LEI-401 | Human NAPE-PLD | 0.048 |

| LEI-401 | Mouse NAPE-PLD | 0.18 |

Data sourced from a study on NAPE-PLD inhibitors. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, playing a significant role in glucocorticoid metabolism. nih.govnih.gov Inhibition of 11β-HSD1 is considered a promising therapeutic target for metabolic syndrome and type 2 diabetes. nih.govnih.gov

Various classes of compounds incorporating pyrazole and piperidine moieties have been investigated as 11β-HSD1 inhibitors. nih.govnih.govnih.gov A series of 1,4-diaryl-1,4-dihydropyrazines were designed and synthesized as potential 11β-HSD1 inhibitors based on docking simulations and structure-activity relationships. nih.gov Similarly, high-throughput screening identified arylsulfonylpiperazines as potent and selective inhibitors of human 11β-HSD1. nih.gov Optimization of an initial lead from this series resulted in the discovery of a compound with an IC₅₀ value of 3 nM. nih.gov Furthermore, camphor-derived pyrazolones have also been explored, leading to the identification of compounds with good in vivo activity in a mouse pharmacodynamic model of 11β-HSD1 inhibition. nih.gov

The table below presents the inhibitory activity of selected compounds against 11β-HSD1.

Table 2: Inhibitory Activity of Representative Compounds against 11β-HSD1

| Compound Class | Specific Compound | Target | IC₅₀ (nM) |

|---|---|---|---|

| Arylsulfonylpiperazine | (R)-45 | Human 11β-HSD1 | 3 |

| Cyclic Sulfamide Derivative | 18e | Human 11β-HSD1 | - |

| Adamantyl Ethanone Pyridyl Derivative | Compound 13h | Human 11β-HSD1 | - |

Data compiled from studies on 11β-HSD1 inhibitors. nih.govnih.gov

Broader Biological Activity Spectrum

Anticancer and Antitumor Activities

Derivatives of pyrazole and piperidine are recognized for their significant potential in the development of novel anticancer agents, demonstrating a broad spectrum of pharmacological activities against various cancer cell lines. nih.govnih.govbgu.ac.il These compounds exert their effects through multiple mechanisms, including the inhibition of crucial cellular targets like tubulin, various kinases, and growth factor receptors. nih.govtandfonline.com

For instance, certain pyrazole derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov Other derivatives have displayed significant inhibitory activity against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), both of which are key players in cancer cell proliferation. nih.gov Specifically, pyrazole derivatives linked to an indole (B1671886) moiety have shown cytotoxicity against human cancer cell lines such as HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung), with some compounds exhibiting greater potency than the standard drug doxorubicin. nih.gov Similarly, piperidine-containing compounds have been identified as effective agents against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.govbgu.ac.il

The table below summarizes the anticancer activity of several pyrazole and piperidine derivatives against different cancer cell lines.

Table 3: Anticancer Activity of Pyrazole and Piperidine Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| Pyrazole Derivative 6 | Various (6 cancer cell lines) | 0.00006 - 0.00025 |

| Pyrazole Derivative 24 | A549 (non-small cell lung cancer) | 8.21 |

| Pyrazole Derivative 24 | HCT116 (colorectal carcinoma) | 19.56 |

| Pyrazole Derivative 33 | Various (4 human cancer cell lines) | < 23.7 |

| Pyrazole Derivative 34 | Various (4 human cancer cell lines) | < 23.7 |

| Pyrazole Derivative 43 | MCF7 (breast cancer) | 0.25 |

| Piperidine-containing Compounds 78 & 79 | Various cell lines | 5 - 21.2 |

Data from reviews on the anticancer properties of pyrazole derivatives. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Pyrazole derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. ipp.ptmdpi.com Inflammation is a complex biological process involving enzymes like cyclooxygenase (COX), which has two main isoforms, COX-1 and COX-2. ipp.pt COX-2 is inducible and responsible for producing prostaglandins (B1171923) during inflammation, making it a key target for anti-inflammatory drugs. ipp.pt

Several studies have evaluated structurally related pyrazoles for their ability to inhibit human COX-2 and ovine COX-1 activity. ipp.pt Certain pyrazole compounds were found to be significant inhibitors of COX-2. For example, Pyrazole 11B showed greater inhibitory activity against COX-2 than COX-1. ipp.pt In contrast, Pyrazole 14 was a selective inhibitor of COX-1. ipp.pt Beyond direct enzyme inhibition, some pyrazoles, such as compounds 14 and 16, were found to downregulate the expression of COX-2 in human leukocytes. ipp.pt Additionally, some derivatives, like compound 4, exhibited a suppressive effect on the oxidative burst in human leukocytes, another important component of the inflammatory response. ipp.pt

The table below highlights the anti-inflammatory activity of selected pyrazole derivatives.

Table 4: Anti-inflammatory and Immunomodulatory Activity of Pyrazole Derivatives

| Compound | Activity | IC₅₀ (μM) |

|---|---|---|

| Pyrazole 4 | Human Leukocyte Oxidative Burst Suppression | < 5 |

| Pyrazole 11B | COX-2 Inhibition | - |

| Pyrazole 14 | Selective COX-1 Inhibition | < 1 |

Data from a study on the immunomodulatory potential of pyrazoles. ipp.pt

Antimicrobial (Antibacterial, Antiviral, Antifungal) Properties

The pyrazole and piperidine scaffolds are integral to a wide range of compounds possessing broad-spectrum antimicrobial activity, including antibacterial, antiviral, and antifungal properties. mdpi.commeddocsonline.orgacademicjournals.org

Antibacterial Activity: Pyrazole compounds are significant in the discovery of new antibacterial drugs. meddocsonline.org Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.gov For instance, certain pyrazole derivatives have shown good inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. meddocsonline.orgnih.gov Similarly, novel piperidine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds exhibiting strong inhibitory effects against bacteria such as Bacillus cereus, E. coli, and Klebsiella pneumoniae. academicjournals.orgbiointerfaceresearch.com

Antiviral Activity: The development of effective antiviral agents is a critical area of research, and pyrazole derivatives have shown promise. rsc.org Hydroxyquinoline-pyrazole candidates have been investigated for their activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds demonstrated promising antiviral activity in plaque reduction and viral inhibition assays. rsc.org

Antifungal Activity: Pyrazole and piperidine derivatives also exhibit significant antifungal properties. academicjournals.orgnih.govmdpi.com A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated against several phytopathogenic fungi, with some compounds displaying notable activity. mdpi.com One isoxazole (B147169) pyrazole carboxylate, 7ai, showed particularly significant activity against Rhizoctonia solani. mdpi.com In another study, a pyrazoline derivative, compound (4c), exhibited potent antifungal activity against Candida albicans, Candida tropicalis, and Candida parapsilosis, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov However, some studies on piperidine derivatives showed no activity against certain fungal species like Fusarium verticilliodes and Penicillium digitatium. academicjournals.org

The following tables summarize the antimicrobial activities of various pyrazole and piperidine derivatives.

Table 5: Antibacterial Activity of Pyrazole and Piperidine Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Pyrazole Derivative 22 | Various strains | Good antimicrobial activity |

| Pyrazole Derivative 23 | Aspergillus fumigatus | Moderate activity |

| Pyrazole Derivatives 24 & 25 | S. aureus | MIC = 16 µg/L |

| Piperidine Derivative 6 | Various bacteria | Strongest inhibitory activity |

Data sourced from studies on the antimicrobial properties of pyrazole and piperidine derivatives. meddocsonline.orgacademicjournals.org

Structure Activity Relationship Sar and Mechanistic Insights for 3 1h Pyrazol 4 Yl Piperidine Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 3-(1H-pyrazol-4-yl)piperidine analogues is highly dependent on the nature and position of various structural modifications. Even minor changes to the core scaffold can lead to significant shifts in potency and selectivity for specific biological targets. For instance, in a series of pyrazol-4-yl-pyridine derivatives developed as positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M4 (M4), the potency was observed to be sensitive to substitutions on a pyridine (B92270) core linked to the pyrazole (B372694). Compounds featuring a cyano group on the pyridine ring generally showed improved potency compared to their methylated counterparts.

Substituent Effects on the Pyrazole Ring System

The pyrazole ring is a crucial component of the this compound scaffold, offering multiple sites for substitution that can significantly influence biological activity. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The nature of substituents on the pyrazole ring can modulate its electronic properties and steric profile, thereby affecting binding affinity.

Studies on various pyrazole derivatives have demonstrated the importance of specific substitution patterns for achieving high potency. For example, in a series of cannabinoid receptor 1 (CB1) antagonists, potent activity was associated with having a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. The substitution of a p-iodophenyl group at the 5-position resulted in one of the most potent compounds in that series.

The electronic nature of substituents can also play a key role. Electron-donating groups can increase the acidity of the pyrrole-like NH group, which may alter its hydrogen bonding capabilities. In other cases, the addition of groups like an N1-acetyl substituent on the pyrazole nucleus has been shown to improve efficacy, potentially by stabilizing interactions with cofactors like FAD.

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity

| Target | Pyrazole Position | Substituent | Observed Effect on Potency |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | 1-position | 2,4-dichlorophenyl | Required for potent antagonistic activity. |

| Cannabinoid Receptor 1 (CB1) | 5-position | p-iodophenyl | Led to the most potent compound in the series. |

| Muscarinic M4 Receptor | Not specified | Linked to a cyano-substituted pyridine | Generally improved potency over methylated analogues. |

| Monoamine Oxidase A (MAO-A) | N1-acetyl | Acetyl group | Appeared to stabilize FAD bonding and improve efficacy. |

Stereochemical Impact and Chiral Recognition within the Piperidine (B6355638) Moiety

The piperidine ring in this compound contains a chiral center at the C3 position. The spatial arrangement of the pyrazole group relative to the piperidine ring can have a profound impact on how the molecule interacts with its biological target. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

This stereochemical dependence is evident in analogues of this scaffold. For instance, in a series of potent μ opioid receptor (MOR) agonists, the (3R, 4S) enantiomer of a specific compound was found to have significantly more potent activity for opioid receptors than its (3S, 4R) counterpart. This demonstrates that the specific three-dimensional orientation of the substituents on the piperidine ring is critical for optimal receptor binding and activation.

The synthesis of enantiomerically pure compounds is therefore a key consideration in the development of drugs based on this scaffold. The ability of a biological target, such as a receptor or enzyme, to distinguish between stereoisomers is known as chiral recognition. This recognition is driven by the precise fit of the ligand into a three-dimensional binding pocket. Even subtle differences in the spatial orientation of a key interacting group, like the pyrazole ring, can lead to a dramatic loss of affinity for one enantiomer over the other.

Exploration of Linker Regions and Peripheral Substituents

Beyond the core pyrazole and piperidine rings, the linker regions that connect these moieties to other parts of the molecule and the peripheral substituents play a critical role in determining biological activity. The length, rigidity, and chemical nature of a linker can dictate the relative orientation of key binding groups, thereby influencing potency and selectivity.

In the development of multitarget-directed ligands, the linker length is often a critical optimization parameter. For example, in a series of pyrazolopyrimidinone (B8486647) derivatives designed as phosphodiesterase-9A (PDE9A) inhibitors, a linker of four atoms between the piperidine and the pyrazolopyrimidinone core was found to be optimal. Increasing the linker length to five atoms or decreasing it to three resulted in diminished activity.

Peripheral substituents, such as those on the piperidine nitrogen, can also have a significant impact. These substituents can introduce new points of interaction with the target, modulate the physicochemical properties of the molecule (like solubility and lipophilicity), or alter its metabolic stability. For instance, in the development of M4 receptor PAMs, various substitutions on a pyridine core attached to the pyrazole-piperidine scaffold were explored, leading to the identification of compounds with nanomolar potency.

Rational Drug Design Principles Derived from SAR Studies

The collective data from structure-activity relationship studies provide the foundation for rational drug design. By understanding how specific structural modifications influence biological activity, medicinal chemists can develop pharmacophore models—a conceptual representation of the key molecular features necessary for binding and activity. These models help guide the design of new analogues with improved potency, selectivity, and drug-like properties.

Key principles derived from SAR studies on this compound and related scaffolds include:

Targeted Substitution: The pyrazole and any associated aromatic rings offer positions for substitution that can be exploited to enhance potency. For example, placing specific halogenated phenyl groups on the pyrazole ring has been shown to be crucial for the activity of CB1 antagonists.

Stereochemical Control: The chirality of the piperidine ring is a critical determinant of activity. Synthesis must be controlled to produce the desired enantiomer, as the biological activity often resides in only one of the stereoisomers.

Linker Optimization: The length and nature of linkers connecting the core scaffold to other pharmacophoric elements must be carefully optimized to ensure the correct spatial orientation for target engagement.

Bioisosteric Replacement: SAR data can suggest opportunities for bioisosteric replacements, where one functional group is replaced by another with similar physicochemical properties, to fine-tune activity or improve pharmacokinetic parameters.

By systematically applying these principles, researchers can move from an initial "hit" compound to a highly optimized "lead" with a more desirable therapeutic profile. This iterative process of design, synthesis, and testing, informed by SAR, is central to modern drug discovery.

Computational Chemistry and in Silico Investigations of 3 1h Pyrazol 4 Yl Piperidine Frameworks

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For derivatives of the 3-(1H-pyrazol-4-yl)piperidine framework, docking studies have been instrumental in understanding their mechanism of action at a molecular level.

Research on various pyrazole (B372694) derivatives has demonstrated their potential as inhibitors for a range of protein targets, including receptor tyrosine kinases and protein kinases, which are crucial in cancer and other diseases. researchgate.net Docking analyses reveal that these compounds can fit deeply within the binding pockets of target proteins, forming key interactions that stabilize the ligand-protein complex. researchgate.netrdd.edu.iq For instance, studies on pyrazole derivatives targeting enzymes like steroid 5α-reductase have shown that the ligand's stability within the active site is governed by a combination of hydrogen bonds, π-stacking, and van der Waals forces. rdd.edu.iq

The interactions typically involve specific amino acid residues. For example, in studies of pyrazole-carboxamides with carbonic anhydrase (CA) isoenzymes, interactions with residues such as Thr199, His94, His96, and a key Zn+2 ion in the active site are crucial for inhibitory activity. nih.gov The piperidine (B6355638) moiety itself is often a critical structural element for activity at certain receptors, such as the histamine (B1213489) H3 and sigma-1 receptors. nih.gov Molecular modeling helps identify the putative protein-ligand interactions responsible for the high affinity of these compounds. nih.gov

The results from docking studies are often quantified by scoring functions that estimate the binding energy. Lower binding energy values typically indicate a more favorable binding pose.

Table 1: Example Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets

| Compound Class | Target Protein | PDB ID | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrazole-thiadiazole derivative | VEGFR-2 | 2QU5 | -10.09 | Not specified |

| Pyrazole-thiadiazole derivative | Aurora A | 2W1G | -8.57 | Not specified |

| Pyrazole-thiadiazole derivative | CDK2 | 2VTO | -10.35 | Not specified |

Data sourced from a study on pyrazole derivatives as potential kinase inhibitors. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. These methods are used to determine molecular structure, reactivity, and various spectroscopic properties of this compound frameworks.

DFT calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential (MEP) maps. iajpr.com These calculations help in understanding the reactive sites of the molecule. iajpr.com For example, studies on pyrazolone (B3327878) derivatives have utilized quantum chemical methods to derive molecular descriptors for use in QSAR models. ej-chem.org

Furthermore, quantum-chemical methods have been employed to calculate the enthalpy of formation for complex pyrazole-containing fused tetracyclic systems, which is a critical parameter for high-energy density materials. superfri.org For the this compound scaffold, DFT can be used to analyze the conformational preferences of the piperidine ring (e.g., chair conformation) and the rotational barriers between the pyrazole and piperidine rings. nih.govnih.gov Such calculations are essential for understanding the molecule's three-dimensional shape and how it influences biological activity.

Table 2: Representative Data from Quantum Chemical Calculations on Pyrazole Derivatives

| Calculation Method | Property Calculated | Application |

|---|---|---|

| DFT | Molecular Properties | Determining reactive sites via MEP maps. iajpr.com |

| DFT | Molecular Descriptors | Generating inputs for QSAR models. ej-chem.org |

Predictive Modeling of Activity Spectra (PASS) for Biological Target Identification

Predictive Modeling of Activity Spectra for Substances (PASS) is an in silico tool used to predict the likely biological activities of a compound based on its chemical structure. scispace.com This approach is valuable for identifying potential therapeutic targets for novel molecules, including those based on the this compound framework.

The PASS algorithm compares the structure of a query molecule to a large training set of known biologically active substances. scispace.com The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi). scispace.com

For piperidine derivatives, PASS analysis has been used to predict a wide range of potential pharmacological effects. clinmedkaz.orgclinmedkaz.org These predictions suggest that piperidine-containing compounds can affect various targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.org This broad activity spectrum highlights potential applications in diverse therapeutic areas such as oncology and central nervous system (CNS) disorders. clinmedkaz.orgclinmedkaz.org For instance, PASS has predicted anti-parkinsonian and anti-dyskinetic activities for some piperidine derivatives, which are associated with neurodegenerative processes. clinmedkaz.org The tool can also suggest potential mechanisms, such as the inhibition of neurotransmitter uptake. clinmedkaz.org

Table 3: Examples of Predicted Activities for Piperidine Derivatives from PASS Analysis

| Predicted Activity | Potential Therapeutic Area |

|---|---|

| Enzyme Inhibition (e.g., kinases, proteases) | Cancer clinmedkaz.orgclinmedkaz.org |

| Neurotransmitter Uptake Inhibition | CNS Diseases clinmedkaz.org |

| Membrane Permeability Inhibition | Membrane-stabilizing effects clinmedkaz.org |

| Antimicrobial / Antiviral Effects | Infectious Diseases clinmedkaz.org |

These are general predictions for the broader class of piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journal-academia.com

For frameworks related to this compound, 2D and 3D-QSAR models have been successfully developed to predict their efficacy against various targets. tandfonline.comnih.govnih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Genetic algorithms (GA) are often used to select the most relevant descriptors, and methods like Multiple Linear Regression (MLR) establish the correlation with activity. tandfonline.comnih.gov

For example, a QSAR study on furan-pyrazole piperidine derivatives identified key 2D and 3D autocorrelation descriptors that correlate with their inhibitory activity against the Akt1 kinase. tandfonline.comnih.gov The statistical robustness of these models is evaluated using parameters such as the correlation coefficient (r²), the leave-one-out cross-validation coefficient (Q²LOO), and the root mean square error (RMSE). nih.govtandfonline.com A high r² and Q² value (typically > 0.6) indicates a model with good predictive ability. journal-academia.comtandfonline.com These validated QSAR models can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 4: Statistical Parameters for a Representative QSAR Model of Furan-Pyrazole Piperidine Derivatives

| Model Parameter | Akt1 Inhibition | OVCAR-8 Cell Line | HCT116 Cell Line |

|---|---|---|---|

| r² (Correlation Coefficient) | 0.832 | 0.742 | 0.793 |

| Q²LOO (Cross-validation) | 0.796 | 0.684 | 0.744 |

| F (F-statistic) | 57.578 | 32.283 | 45.161 |

| RMSE (Root Mean Square Error) | 0.247 | 0.299 | 0.267 |

Data from a GA-MLR based QSAR study. nih.govtandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, binding stability, and the dynamic nature of ligand-receptor interactions.

For pyrazole-containing compounds, MD simulations have been used to explore the binding modes and stability of ligand-protein complexes. iajpr.comrsc.orgresearchgate.net These simulations can verify the binding poses predicted by docking and assess their stability over a period of nanoseconds. iajpr.com By analyzing the trajectory of the simulation, researchers can study conformational changes in both the ligand and the protein upon binding. rsc.org

MD simulations are crucial for understanding how a ligand like a this compound derivative behaves within the dynamic environment of a biological system. mdpi.com They can reveal the persistence of key interactions, such as hydrogen bonds, and identify the roles of water molecules in the binding site. This detailed understanding of binding dynamics is invaluable for the rational design of inhibitors with improved residence time and efficacy. rsc.orgmdpi.com

Preclinical Development and Translational Research of 3 1h Pyrazol 4 Yl Piperidine Derivatives

In Vitro Pharmacological Characterization and Cellular Assays

Derivatives of 3-(1H-pyrazol-4-yl)piperidine have been the subject of extensive in vitro pharmacological evaluation to determine their therapeutic potential, primarily in oncology and neurocognitive disorders. These studies involve assessing the compounds' interactions with specific biological targets and their effects on cellular functions.

A key area of investigation is enzyme inhibition. Pyrazole (B372694) azabicyclooctane sulfonamide derivatives have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the piperidine (B6355638) heterocycle connecting the pyrazole and pyrazine (B50134) rings significantly impact activity. For instance, replacing the tertiary sulfonamide with an amide or a secondary sulfonamide resulted in a complete loss of activity. nih.gov Similarly, the electronic properties of substituents on the pyrazole ring were found to be crucial; an electron-withdrawing trifluoromethyl group led to a drop in efficacy, while an electron-donating methoxy (B1213986) group resulted in no detectable activity. nih.gov

In the context of oncology, novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against multiple kinases. One compound, 8t , showed strong activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases 2 and 4 (CDK2/4). mdpi.com It also displayed excellent inhibitory activity against various FLT3 mutants. mdpi.com Other pyrazole derivatives have been evaluated as potential epidermal growth factor receptor (EGFR) inhibitors. mdpi.comCompound 24 , a 1H-pyrazolo[3,4-d]pyrimidine derivative, exhibited significant inhibitory activity against both wild-type EGFR and the resistant T790M mutant. mdpi.com

Cellular assays are widely used to assess the antiproliferative effects of these compounds on various cancer cell lines. Pyrazole derivatives have shown potent cytotoxic activity against lines such as HCT116 (colon carcinoma), UO31 (renal carcinoma), and HepG2 (hepatocellular carcinoma). mdpi.com For example, Compound 28 exhibited IC₅₀ values of 0.035 µM and 0.028 µM in HCT116 and HepG2 cells, respectively, with no clear toxicity toward normal cells. mdpi.com Pyrazole-phthalazine hybrids have also been tested, showing significant activity against yeast α-glucosidase, with IC₅₀ values ranging from 13.66 ± 0.009 to 494 ± 0.006 μM. nih.gov In acute myeloid leukemia (AML), compound 8t demonstrated a potent anti-proliferative effect on MV4-11 cells, which harbor an FLT3 internal tandem duplication (ITD) mutation. mdpi.com

Table 1: In Vitro Activity of Selected Pyrazole Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 24 | EGFR (wild-type) | 0.016 µM | mdpi.com |

| EGFR (T790M mutant) | 0.236 µM | mdpi.com | |

| A549 (lung cancer) | 8.21 µM | mdpi.com | |

| HCT116 (colon cancer) | 19.56 µM | mdpi.com | |

| Compound 28 | HCT116 (colon cancer) | 0.035 µM | mdpi.com |

| UO31 (renal cancer) | 2.24 µM | mdpi.com | |

| HepG2 (liver cancer) | 0.028 µM | mdpi.com | |

| Compound 8t | FLT3 | 0.089 nM | mdpi.com |

| CDK2 | 0.719 nM | mdpi.com | |

| CDK4 | 0.770 nM | mdpi.com | |

| MV4-11 (AML) | 1.22 nM | mdpi.com | |

| ARN19689 | h-NAAA | 15 nM | nih.gov |

Efficacy Assessment in Relevant Disease Models

The therapeutic potential of this compound derivatives identified through in vitro screening is further evaluated in relevant in vivo disease models. These models are crucial for assessing a compound's efficacy and providing a rationale for clinical translation.

In oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used. nih.govoaepublish.com These models are considered more predictive of clinical outcomes than traditional cell-line xenografts because they better retain the characteristics of the original human tumor, including genetic heterogeneity and tumor architecture. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated in vivo cytotoxicity in xenograft models using HT-29 human colon cancer cells. mdpi.com Another study reported that a five-membered sulfur-containing heterocyclic nucleoside derivative, 22o , effectively inhibited the growth of a HeLa (cervical cancer) xenograft mouse model with low systemic toxicity. acs.org

For central nervous system (CNS) disorders, rodent models are predominantly used to assess behavioral outcomes. Pyrazoline derivatives have been investigated for potential antidepressant and anti-anxiety activities. researchgate.netnih.gov In these studies, compounds are administered to rodents, and their effects are measured in behavioral tests such as the tail suspension test, where a reduction in immobility time is indicative of antidepressant-like effects. nih.gov For instance, among a series of ten newly synthesized 1,3,5-pyrazoline derivatives, compound IVh showed the highest antidepressant activity with a significant reduction in the duration of immobility in mice. nih.gov Another study found that N-propananilide derivatives containing a pyrazole moiety possessed neuroprotective properties in a 6-OHDA-induced neurotoxicity model, which is relevant for Parkinson's disease research. nih.govresearchgate.net

A dihydropyrazole derivative, (S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile (76) , which is a potent murine RIP1 kinase inhibitor, has been identified as a valuable tool for in vivo studies. osti.gov This compound demonstrated efficacy in mouse models of both multiple sclerosis and human retinitis pigmentosa, highlighting the broader therapeutic potential of this chemical scaffold beyond oncology and CNS disorders. osti.gov

Early-Stage ADME Profiling and Bioavailability Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical development. dntb.gov.ua These studies help predict a drug candidate's pharmacokinetic profile and identify potential liabilities before advancing to more extensive testing. Both in silico and in vitro methods are employed for initial ADME profiling of this compound derivatives.

In silico models are used to predict various ADME parameters. For several pyrazoline and chromeno[2,3-b]pyridine derivatives, computational tools have been used to assess properties like blood-brain barrier (BBB) penetration, gastrointestinal absorption, and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.govresearchgate.netmdpi.com These predictions help prioritize compounds for further experimental evaluation. researchgate.net For example, the ADME properties of a synthesized chromeno[2,3-b]pyridine derivative were assessed, and it was found to comply with the Lipinski, Ghose, Veber, and Muegge rules, suggesting potential as a drug candidate. mdpi.com

In vitro and in vivo pharmacokinetic studies provide more definitive data. In rat pharmacokinetic studies, two novel bitter-modifying flavor compounds containing a pyrazole core, S6821 and S7958 , were found to be rapidly converted to their corresponding O-sulfate and O-glucuronide conjugates after administration. nih.gov This indicates that these compounds undergo extensive phase II metabolism.

The lead optimization process for a series of dihydropyrazole (DHP) RIP1 kinase inhibitors involved moving from a lead compound with minimal rat oral exposure to the identification of derivatives with good pharmacokinetic profiles across multiple species. osti.gov This effort led to the discovery of compound 77 , which possessed favorable oral bioavailability. osti.gov Similarly, optimization of pyrazole azabicyclo[3.2.1]octane sulfonamides led to the identification of ARN19689 , a compound with superior pharmacological and pharmacokinetic properties suitable for oral administration. nih.gov

Table 2: Selected ADME Properties of Pyrazole Derivatives

| Compound/Series | ADME Finding | Model System | Source |

|---|---|---|---|

| S6821 & S7958 | Rapidly metabolized to O-sulfate and O-glucuronide conjugates. | Rat (in vivo) | nih.gov |

| Dihydropyrazoles | Lead optimization improved oral bioavailability. | Rat (in vivo) | osti.gov |

| Pyrazoline Derivatives | Predicted to obey Lipinski's Rule of Five. | In silico | nih.gov |

| Chromeno[2,3-b]pyridine (4) | Predicted to have good GI absorption and BBB permeation. | In silico | mdpi.com |

| ARN19689 | Optimized for superior pharmacokinetic properties. | Not specified | nih.gov |

Toxicology and Safety Pharmacology Evaluation

Preclinical toxicology and safety pharmacology studies are essential to identify potential adverse effects of drug candidates before human trials. For derivatives of this compound, these evaluations include genetic toxicology, short-term and subchronic toxicity studies, and developmental toxicity assessments.

A comprehensive toxicological evaluation was conducted for two novel pyrazole derivatives, S6821 and S7958 . nih.gov In vitro genetic toxicology assays were performed for S6821 , which was not found to be mutagenic or clastogenic. nih.gov An in vivo micronucleus test in bone marrow polychromatic erythrocytes also yielded negative results. nih.gov Its close structural analog, S7958 , was also confirmed to be non-mutagenic in vitro. nih.gov

Subchronic oral toxicity studies in rats are a cornerstone of preclinical safety assessment. In 28-day and 90-day studies where S7958 and S6821 were administered as a food admixture, the no-observed-adverse-effect-level (NOAEL) for both compounds was established at 100 mg/kg body weight/day, which was the highest dose tested. nih.gov

Developmental toxicity was also assessed for S6821 . When administered orally to pregnant rats during gestation, the compound demonstrated a lack of maternal toxicity and no adverse effects on fetal morphology at the highest dose tested. This study established a NOAEL of 1000 mg/kg body weight/day for both maternal toxicity and embryo/fetal development. nih.gov

In other studies, the safety of pyrazole derivatives has been noted more generally. For example, compound 22o was reported to have low systemic toxicity in a HeLa xenograft mouse model. acs.org Similarly, in silico predictions for a series of pyrazoline derivatives suggested a minimal toxicity profile. nih.gov These early-stage safety assessments are critical for determining the viability of a compound for further development.

Future Perspectives and Emerging Research Directions for 3 1h Pyrazol 4 Yl Piperidine Chemistry

Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The continued exploration of the 3-(1H-pyrazol-4-yl)piperidine scaffold hinges on the development of more efficient and versatile synthetic routes. While classical methods for constructing pyrazole (B372694) and piperidine (B6355638) rings exist, future research is focused on novel methodologies that offer greater control, higher yields, and access to a wider array of derivatives. mdpi.com

Key areas of development include:

Catalytic Hydrogenation: Modern hydrogenation techniques are being explored to produce highly substituted and functionalized piperidines. For instance, palladium-catalyzed hydrogenation has proven effective for substrates that are challenging for traditional rhodium catalysis, offering a robust method for creating fluorinated piperidine derivatives. mdpi.com

One-Pot and Multicomponent Reactions: These strategies are gaining traction for their ability to construct complex molecules from simple precursors in a single step, reducing waste and improving efficiency. chemrxiv.org Microwave-assisted, three-component reactions are being developed for the selective synthesis of pyrazole-containing systems, which could be adapted for the this compound core. mdpi.com

Flow Chemistry: The use of continuous-flow reactors can enhance reaction safety, scalability, and control over reaction parameters, facilitating the rapid synthesis of compound libraries for screening purposes.

C-H Activation: Direct functionalization of C-H bonds on the pyrazole or piperidine rings offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Approaches for Pyrazole and Piperidine Scaffolds

| Methodology | Advantages | Disadvantages | Potential Application for this compound |

| Classical Cyclocondensation | Well-established, readily available starting materials. | Often requires harsh conditions, may have limited regioselectivity. | Baseline synthesis of the core scaffold. |

| Palladium-Catalyzed Hydrogenation | High efficiency, suitable for challenging substrates (e.g., fluorinated). mdpi.com | Requires specialized catalysts, potential for metal contamination. | Synthesis of diverse, functionalized piperidine moieties. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high regioselectivity. mdpi.com | Can be difficult to scale up for industrial production. | Efficient generation of diverse pyrazole precursors. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. chemrxiv.org | Optimization can be complex, limited to specific reaction types. | Rapid diversification of the core scaffold for SAR studies. |

Discovery of Unexplored Biological Targets and Therapeutic Areas

The pyrazole nucleus is a cornerstone of numerous approved drugs, demonstrating a wide spectrum of biological activities, including kinase inhibition and receptor modulation. nih.gov While derivatives of the this compound scaffold have been investigated for certain targets, a vast landscape of biological space remains to be explored.

Future research will likely focus on:

Kinase Inhibitors: The pyrazole scaffold is a key component of several kinase inhibitors used in oncology, such as Crizotinib. researchgate.net Future work could explore derivatives of this compound as inhibitors of novel or underexplored kinases implicated in cancer and inflammatory diseases.

Neurological Disorders: The muscarinic acetylcholine (B1216132) receptor M4 (M4) has emerged as a valuable target for treating schizophrenia. nih.govnih.gov The pyrazol-4-yl-pyridine core, closely related to the title compound, has been successfully used to develop selective positive allosteric modulators (PAMs) for this receptor, suggesting a promising therapeutic avenue for neurological and psychiatric conditions. nih.govnih.gov

Infectious Diseases: Pyrazole derivatives have shown potent antibacterial activity, including against resistant strains like MRSA. nih.gov The this compound scaffold could be optimized to develop new classes of antibiotics to combat the growing threat of antimicrobial resistance.

Metabolic Diseases: Researchers have identified pyrazoline analogues as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. tandfonline.com This suggests that the related pyrazole-piperidine scaffold could be a promising starting point for developing novel antidiabetic agents.

Table 2: Potential Biological Targets and Therapeutic Areas

| Biological Target Class | Specific Example(s) | Therapeutic Area | Rationale |

| Kinases | ALK, c-MET | Oncology | The pyrazole scaffold is a proven pharmacophore for tyrosine kinase inhibitors. researchgate.net |

| GPCRs | Muscarinic Acetylcholine Receptor M4 (M4) | Schizophrenia, Dementia nih.gov | The related pyrazol-4-yl-pyridine core has yielded potent and selective M4 PAMs. nih.govnih.gov |

| Bacterial Enzymes | Dihydrofolate Reductase, DNA Gyrase | Infectious Diseases | Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity. nih.govnih.gov |

| Proteases | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Similar pyrazoline scaffolds have shown potent inhibition of DPP-IV. tandfonline.com |

Application in Combination Therapies and Polypharmacology

The traditional "one-target, one-drug" paradigm is evolving towards a more holistic understanding of disease networks. nih.gov This has given rise to two key strategies: combination therapy (using multiple drugs) and polypharmacology (designing a single molecule to hit multiple targets). nih.gov The this compound scaffold is well-suited for exploration in both arenas.

Combination Therapies: Derivatives could be developed as adjunct therapies that enhance the efficacy or overcome resistance to existing drugs. For example, a pyrazole-based kinase inhibitor could be used in combination with standard chemotherapy to achieve a synergistic antitumor effect. nih.gov

Polypharmacology and Multi-Target-Directed Ligands (MTDLs): The inherent versatility of the scaffold allows for the design of MTDLs that can modulate multiple nodes in a disease pathway. This is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov An MTDL based on the this compound core could be engineered to simultaneously inhibit a key kinase and modulate a G-protein coupled receptor, offering a more comprehensive therapeutic effect and potentially reducing the risk of drug-drug interactions compared to combination therapies. nih.gov

Development of Chemical Probes and Imaging Agents (e.g., radiofluorinated probes)

Beyond direct therapeutic applications, the this compound scaffold is a valuable framework for creating chemical probes and molecular imaging agents. nih.gov These tools are essential for visualizing and understanding biological processes in living systems, thereby accelerating drug discovery and biomarker validation. e-century.us

A significant breakthrough in this area is the development of radiofluorinated probes for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the quantitative visualization of molecular targets in vivo. researchgate.net

Radiofluorinated M4 Receptor Probe: Researchers have successfully developed a radiofluorinated PET probe, based on a pyrazol-4-yl-pyridine core, for imaging the M4 receptor in the brain. nih.gov This probe, [¹⁸F]12, was synthesized with good radiochemical yield and high purity, demonstrating specific and selective binding to the M4 receptor. nih.govnih.gov The development of such a probe is a critical step toward understanding the role of M4 in diseases like schizophrenia and facilitating the clinical development of M4-targeted drugs. nih.gov The longer half-life of Fluorine-18 compared to Carbon-11 allows for broader distribution and use in facilities without an on-site cyclotron. nih.gov

Table 3: Characteristics of a Pyrazol-4-yl-Pyridine Based PET Probe

| Property | Value/Description | Significance | Reference |

| Probe Name | [¹⁸F]12 | A radiofluorinated analogue of a selective M4 PAM. | nih.govnih.gov |

| Radionuclide | Fluorine-18 (¹⁸F) | Longer half-life (109.8 min) allows for satellite distribution. | nih.gov |

| Target | Muscarinic Acetylcholine Receptor M4 (M4) | A key therapeutic target for schizophrenia and dementia. nih.gov | nih.govnih.gov |

| Radiochemical Yield | 28 ± 10% | Represents an efficient radiolabeling process. | nih.gov |

| Radiochemical Purity | >99% | Ensures that the imaging signal is from the specific probe. | nih.gov |

| Application | Preclinical PET Imaging | Non-invasive visualization of M4 receptor density and occupancy. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. lanl.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures with desired characteristics, significantly accelerating the design-make-test-analyze cycle. nih.govnih.gov

For the this compound scaffold, AI and ML can be applied in several ways:

Generative Models: AI platforms can design novel derivatives de novo. nih.gov By providing a set of desired properties (e.g., high target affinity, low toxicity, good pharmacokinetic profile), generative algorithms can propose new molecules built around the core scaffold that have a high probability of success. nih.govnih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity and physicochemical properties of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising compounds. peerj.com

Virtual Screening: ML algorithms can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, focusing laboratory efforts on high-potential candidates. peerj.com

Pharmacokinetic Optimization: AI tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties, helping chemists to optimize molecules for better drug-like characteristics early in the discovery process. nih.gov

Table 4: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Generative Chemistry | Uses deep learning to generate novel molecular structures with predefined properties. nih.gov | Accelerates the discovery of novel, patentable lead compounds. |

| Virtual Screening | Employs ML models to screen large compound libraries against a biological target. peerj.com | Reduces the time and cost associated with high-throughput screening. |

| QSAR Modeling | Builds predictive models relating chemical structure to biological activity or properties. peerj.com | Prioritizes synthetic efforts and aids in lead optimization. |

| ADMET Prediction | Integrates algorithms to forecast pharmacokinetic and toxicological profiles. nih.gov | Reduces late-stage attrition of drug candidates due to poor properties. |

常见问题

Q. What are the common synthetic routes for 3-(1H-pyrazol-4-yl)piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of piperidine precursors with hydrazine derivatives. Key steps include:

- Hydrazine Cyclization : Reacting piperidine with hydrazine under reflux in ethanol or dimethylformamide (DMF) to form the pyrazole ring .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics via microwave irradiation, reducing time from hours to minutes while maintaining yields >75% .

- Optimization Parameters : Temperature (80–120°C), solvent polarity (DMF > ethanol), and stoichiometric ratios (1:1.2 piperidine-to-hydrazine) critically affect purity. Impurities often arise from incomplete cyclization or side reactions with residual amines .

Q. How is structural characterization of this compound performed in academic research?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles between pyrazole and piperidine rings .

- NMR Spectroscopy : H NMR reveals distinct peaks for pyrazole protons (δ 7.8–8.2 ppm) and piperidine CH groups (δ 2.5–3.1 ppm). C NMR confirms sp/sp hybridization .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H] peaks at m/z 178.1, with fragmentation patterns indicating cleavage at the piperidine-pyrazole junction .

Q. What biological targets are associated with this compound, and how are binding affinities measured?

- Methodological Answer :

- Enzyme Inhibition Assays : Targets include kinases (IC: 0.5–10 μM) and GPCRs (e.g., serotonin receptors). Radioligand displacement assays quantify competitive binding using H-labeled antagonists .

- Cellular Activity : Evaluated via MTT assays (cell viability) and Western blotting (downstream protein expression). For example, antiproliferative effects in cancer cell lines (e.g., IC = 8.2 μM in HeLa) .

Advanced Research Questions

Q. How can regioselectivity in pyrazole ring formation be optimized during synthesis?

- Methodological Answer :

- Protecting Group Strategies : Temporary protection of piperidine amines (e.g., Boc groups) prevents undesired N-alkylation, improving regioselectivity (>90% 4-pyrazole isomer) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for pyrazole cyclization, reducing byproduct formation .

- Computational Modeling : DFT calculations predict favorable transition states for 4-pyrazole regioisomers, guiding experimental design .

Q. What computational approaches are used to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu92 in PKCθ) .

- QSAR Models : 2D/3D descriptors (logP, polar surface area) correlate with blood-brain barrier permeability (e.g., logBB = −0.3 for CNS-inactive analogs) .

- MD Simulations : Trajectories (>100 ns) assess stability of ligand-receptor complexes, identifying critical residues for affinity optimization .

Q. How do structural modifications (e.g., substituents on pyrazole/piperidine) alter pharmacological profiles?

- Methodological Answer :

- Case Study Table :

| Modification | Biological Impact | Mechanism |

|---|---|---|

| 4-Methylpyrazole | Increased lipophilicity (logP +0.5) | Enhanced membrane permeability in BBB models |

| Piperidine N-methylation | Reduced hERG inhibition (IC > 30 μM) | Decreased cation-π interactions |

| Halogenation (e.g., Cl at pyrazole C3) | Improved kinase selectivity (10-fold vs. off-targets) | Steric hindrance in ATP-binding pockets |

Data Contradictions and Resolution

- Synthesis Yield Variability : Some studies report 60–70% yields for hydrazine cyclization , while microwave methods achieve >75% . Contradictions arise from solvent purity and heating uniformity.

- Biological Activity Discrepancies : Disparate IC values (e.g., 2 μM vs. 10 μM for the same kinase) may reflect assay conditions (e.g., ATP concentration adjustments) .

Safety and Handling in Research Settings

- Lab Protocols :

- Use fume hoods for reactions involving hydrazine derivatives (toxic vapor mitigation) .

- Store under inert atmosphere (N) to prevent pyrazole ring oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。